2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene
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Overview
Description
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Kinetics
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene is involved in various chemical processes. For instance, the solvent choice and kinetic isotope effects significantly impact the regioselectivity in the directed ortho metalation of similar compounds like 1,5-dichloro-2,4-dimethoxybenzene. This process is crucial in organic synthesis, where the position of functional groups in a molecule is strategically altered (Farmer et al., 2015).
Synthesis of Medical Intermediate Molecules
Derivatives of dimethoxybenzene, such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, are synthesized as medical intermediate molecules. These molecules play a significant role in the pharmaceutical industry, particularly in the production of drugs for psychotic and schizophrenic disorders (Zhimin, 2003).
Material Science and Polymer Chemistry
Compounds related to this compound are used in material science and polymer chemistry. For example, derivatives like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene exhibit mesomorphic behavior, essential in the synthesis of liquid crystal materials and polymers (Pugh & Percec, 1990).
Oxidation Processes in Biochemistry
Analogous compounds like 2-Chloro-1,4-dimethoxybenzene play a significant role in biochemical oxidation processes. For example, this compound is involved in the lignin peroxidase oxidation of anisyl alcohol, indicating its potential application in enzymatic reactions and environmental biotechnology (Teunissen et al., 1998).
Electronic Properties and Redox Chemistry
Compounds structurally related to this compound are studied for their electronic properties and redox behavior. This includes research on derivatives like 1,4-dichloro-2,5-dimethoxybenzene, which are integral in understanding electron transfer processes, potentially useful in designing electronic materials and sensors (Wartini et al., 1998).
Energy Storage and Battery Technology
Derivatives of dimethoxybenzene, like 1,4-dimethoxybenzene, are explored as materials for catholytes in non-aqueous redox flow batteries. Their chemical stability and electrochemical properties make them suitable for energy storage applications (Zhang et al., 2017).
Mechanism of Action
Target of Action
Like many benzene derivatives, it may interact with various proteins or enzymes in the body .
Mode of Action
The mode of action of 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Given its structural similarity to other benzene derivatives, it may influence pathways involving aromatic compounds .
Properties
IUPAC Name |
2,4-dichloro-3-ethynyl-1,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDEQGKNWQYAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C#C)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.